molecular formula C16H16O4 B6434633 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one CAS No. 15485-71-9

1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one

Cat. No. B6434633
CAS RN: 15485-71-9
M. Wt: 272.29 g/mol
InChI Key: RXIHXOYDUDWXJR-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one, also known as 2,4-DMPEA, is a phenolic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a colorless liquid with a melting point of 74-76°C and a boiling point of 226-228°C. 2,4-DMPEA has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one has been studied for its potential applications in medicinal chemistry, and has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In vitro studies have demonstrated its ability to scavenge free radicals, inhibit lipid peroxidation, and reduce the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer, and to induce apoptosis in these cells.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species, inhibiting the production of pro-inflammatory cytokines, and modulating the activity of transcription factors involved in inflammation. Its anti-cancer effects are thought to be mediated by the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects
1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In vitro studies have demonstrated its ability to scavenge free radicals, inhibit lipid peroxidation, reduce the production of pro-inflammatory cytokines, and inhibit the growth of various cancer cell lines. The compound has also been shown to possess anti-diabetic, anti-hyperlipidemic, and anti-atherosclerotic properties in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one in laboratory experiments include its availability, low cost, and low toxicity. The compound is also relatively easy to synthesize and can be purified by recrystallization. However, the compound is unstable in the presence of light and air, and its effects on human cells have not been extensively studied.

Future Directions

Future research on 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one could focus on its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, further studies could be conducted to investigate its effects on human cells, as well as its mechanism of action. Finally, the compound could be evaluated for its potential use as an ingredient in dietary supplements or food products.

Synthesis Methods

1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one can be synthesized through a multi-step reaction involving the condensation of 2-methoxyphenylacetic acid with 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 120-130°C for a period of 3-4 hours. The product is then purified by recrystallization and characterized by spectroscopic methods.

properties

IUPAC Name

1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-7-12(17)9-15(19)16(10)14(18)8-11-3-5-13(20-2)6-4-11/h3-7,9,17,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIHXOYDUDWXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC2=CC=C(C=C2)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186289
Record name 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone

CAS RN

15485-71-9
Record name 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15485-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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